Menaquinol
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Overview
Description
Menaquinol, also known as vitamin K2, is a lipid-soluble vitamin that plays a crucial role in various biological processes, including blood coagulation, bone metabolism, and cardiovascular health. It is a reduced form of menaquinone, which is part of the vitamin K family. This compound is predominantly found in animal products and fermented foods and is synthesized by certain bacteria in the human gut .
Preparation Methods
Synthetic Routes and Reaction Conditions
Menaquinol can be synthesized through various chemical and biological methods. One common synthetic route involves the reduction of menaquinone using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst. The reaction conditions typically include a solvent like ethanol or methanol and a controlled temperature to ensure the complete reduction of menaquinone to this compound .
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation. Bacteria such as Bacillus subtilis are used to produce this compound through fermentation processes. The fermentation can be carried out in liquid or solid media, with the latter being more efficient for large-scale production. The fermentation conditions, including pH, temperature, and nutrient composition, are optimized to maximize the yield of this compound .
Chemical Reactions Analysis
Types of Reactions
Menaquinol undergoes various chemical reactions, including oxidation, reduction, and substitution. The most common reaction is the oxidation of this compound to menaquinone, which can be achieved using mild oxidizing agents such as oxygen, ferric chloride, or silver oxide .
Common Reagents and Conditions
Oxidation: Oxygen, ferric chloride, silver oxide
Reduction: Sodium borohydride, hydrogen gas with a catalyst
Substitution: Various nucleophiles can be used to substitute the isoprenoid side chain of this compound under specific conditions.
Major Products
The major product formed from the oxidation of this compound is menaquinone. Other products can include various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
Menaquinol has a wide range of scientific research applications:
Chemistry: Used as a redox-active compound in various chemical reactions and studies.
Biology: Studied for its role in cellular respiration and electron transport in bacteria.
Medicine: Investigated for its potential benefits in preventing osteoporosis, cardiovascular diseases, and certain types of cancer.
Industry: Utilized in the production of dietary supplements and fortified foods to enhance nutritional value.
Mechanism of Action
Menaquinol exerts its effects primarily through its role in the electron transport chain in bacteria. It acts as an electron carrier, shuttling electrons between various enzymes involved in cellular respiration. In humans, this compound is essential for the activation of vitamin K-dependent proteins, which are involved in blood coagulation and bone metabolism. The molecular targets include gamma-glutamyl carboxylase, which converts glutamic acid residues in these proteins to gamma-carboxyglutamic acid, enabling them to bind calcium ions effectively .
Comparison with Similar Compounds
Menaquinol is often compared with other forms of vitamin K, such as phylloquinone (vitamin K1) and menadione (vitamin K3). While phylloquinone is primarily found in green leafy vegetables and is involved in hepatic functions, this compound is more effective in extra-hepatic tissues such as bones and blood vessels. Menadione, on the other hand, is a synthetic form of vitamin K and is used in animal feed but is not recommended for human consumption due to its potential toxicity .
Similar Compounds
- Phylloquinone (Vitamin K1)
- Menadione (Vitamin K3)
- Ubiquinone (Coenzyme Q10) : Another electron carrier involved in the mitochondrial electron transport chain but differs in structure and function from this compound .
Properties
Molecular Formula |
C21H26O2 |
---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-methylnaphthalene-1,4-diol |
InChI |
InChI=1S/C21H26O2/c1-14(2)8-7-9-15(3)12-13-17-16(4)20(22)18-10-5-6-11-19(18)21(17)23/h5-6,8,10-12,22-23H,7,9,13H2,1-4H3/b15-12+ |
InChI Key |
CZHYZLLLSCZMRL-NTCAYCPXSA-N |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2C(=C1C/C=C(\C)/CCC=C(C)C)O)O |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=C1CC=C(C)CCC=C(C)C)O)O |
Origin of Product |
United States |
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